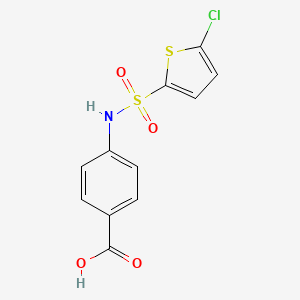

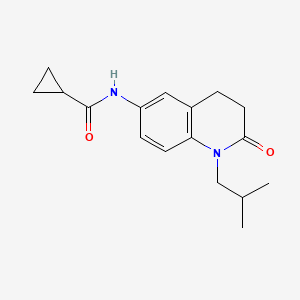

4-(5-Chlorothiophene-2-sulfonamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

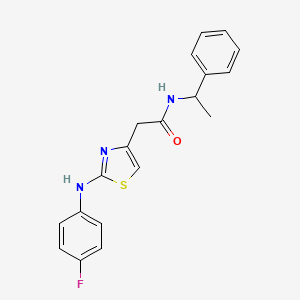

4-(5-Chlorothiophene-2-sulfonamido)benzoic acid, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTB is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

-

Synthesis of Covalent Organic Frameworks (COFs)

- Application : This compound could potentially be used in the synthesis of COFs, which are crystalline polymers with high porosity. These materials have applications in gas storage, catalysis, and pollutant remediation .

- Method : The synthesis of COF-300, a type of COF, was reported using a series of para-substituted benzoic acid catalysts . The synthesis process involved a rapid (15 min–5 day) synthesis of hydrated COF-300 colloids .

- Results : The synthesized COF-300 colloids ranged in length (251 nm–4.6 μm) with high crystallinity and moderate surface areas (150 m2 g −1) .

-

Sulfonyl Fluorides in Synthetic Chemistry

- Application : While the specific use of “4-(5-Chlorothiophene-2-sulfonamido)benzoic acid” is not mentioned, sulfonyl fluorides, which this compound is a type of, are used in synthetic chemistry .

- Method : The exact method of application is not specified in the available resources .

- Results : The outcomes of using sulfonyl fluorides in synthetic chemistry can vary widely depending on the specific reactions and compounds involved .

-

Decarboxylative Hydroxylation of Benzoic Acids

- Application : This compound could potentially be used in the decarboxylative hydroxylation to synthesize phenols from benzoic acids . This process is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications .

- Method : The synthesis is enabled by a radical decarboxylation through ligand to metal charge transfer (LMCT) in copper carboxylates, which produces aryl radicals for subsequent capture by copper followed by C-O reductive elimination from arylcopper(III) .

- Results : The outcomes of using this method in synthetic chemistry can vary widely depending on the specific reactions and compounds involved .

-

Synthesis of 4-Hydroxybenzoic Acid (4-HBA) Based Products

- Application : While the specific use of “4-(5-Chlorothiophene-2-sulfonamido)benzoic acid” is not mentioned, it could potentially be used in the synthesis of 4-HBA based products . 4-HBA has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc .

- Method : The exact method of application is not specified in the available resources .

- Results : The outcomes of using this method in synthetic chemistry can vary widely depending on the specific reactions and compounds involved .

Propiedades

IUPAC Name |

4-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-3-1-7(2-4-8)11(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBRKQMHYJPLHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Chloro-thiophene-2-sulfonylamino)-benzoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)

![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2452043.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2452048.png)

![tert-Butyl 3-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2452051.png)